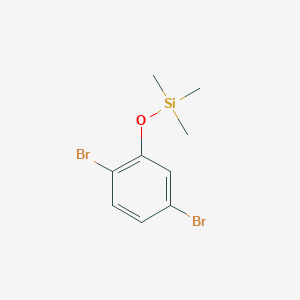![molecular formula C5H10ClF2NO2S B13453201 (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethylthio group, and a butanoic acid backbone, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves the introduction of the difluoromethylthio group into the butanoic acid backbone. One common method is the nucleophilic transfer of a difluoromethyl group to a suitable precursor. This can be achieved through metal-free approaches or metal-catalyzed reactions, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the (2S) configuration is preserved .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of research .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-4-[(methylthio)butanoic acid hydrochloride: Similar structure but with a methylthio group instead of a difluoromethylthio group.
(2S)-2-amino-4-[(ethylthio)butanoic acid hydrochloride: Contains an ethylthio group.
(2S)-2-amino-4-[(trifluoromethylthio)butanoic acid hydrochloride: Features a trifluoromethylthio group .
Uniqueness
The presence of the difluoromethylthio group in (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride imparts unique properties, such as enhanced lipophilicity and hydrogen bond donor ability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogues .
Eigenschaften
Molekularformel |
C5H10ClF2NO2S |
|---|---|
Molekulargewicht |
221.65 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1 |
InChI-Schlüssel |
LDXZEEIGUNWVOB-DFWYDOINSA-N |
Isomerische SMILES |
C(CSC(F)F)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CSC(F)F)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)



![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)


